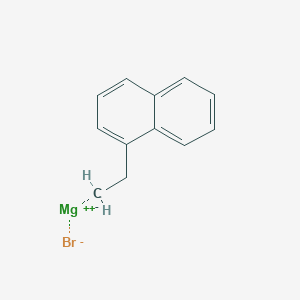

2-(1-Naphthyl)ethylmagnesium bromide

Description

Historical Evolution of Grignard Chemistry and its Foundational Principles

The discovery of organomagnesium reagents is credited to the French chemist François Auguste Victor Grignard in 1900. thermofisher.comwikipedia.org His work, which began under the guidance of his professor Philippe Barbier, involved reacting organic halides with magnesium metal in an ether solvent. wikipedia.orgnumberanalytics.com Grignard found that this process created highly reactive organomagnesium compounds capable of reacting with aldehydes and ketones to produce alcohols. thermofisher.comwikipedia.org This breakthrough provided a versatile and efficient method for creating carbon-carbon bonds, a cornerstone of organic synthesis. numberanalytics.comfishersci.com The profound impact of this discovery was recognized with the Nobel Prize in Chemistry in 1912, awarded jointly to Grignard for his discovery of the "Grignard reagent" and to Paul Sabatier for his work on hydrogenation. wikipedia.orgnobelprize.org

The foundational principles of Grignard chemistry are centered on the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon (2.55) and magnesium (1.31), this bond is highly polarized, with the carbon atom bearing a partial negative charge (carbanionic character). wikipedia.orgmasterorganicchemistry.com This polarization makes the organic group a potent nucleophile and a strong base. numberanalytics.comallen.in Grignard reagents are typically prepared by reacting an organic halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgnumberanalytics.com The ether solvent is crucial as it solvates the magnesium atom, stabilizing the reagent in what is known as the Schlenk equilibrium, an equilibrium between the monomeric (RMgX) and dimeric (R₂Mg and MgX₂) forms of the reagent in solution. taylorandfrancis.com

Significance of Organometallic Reagents in Modern Organic Synthesis

Organometallic reagents are indispensable in modern organic synthesis due to their versatility and reactivity. fishersci.comsolubilityofthings.com Their primary role is facilitating the formation of carbon-carbon bonds, which is fundamental to constructing the complex carbon skeletons of organic molecules. fishersci.comsolubilityofthings.com Reagents like Grignards and organolithiums act as powerful nucleophiles that can attack a wide range of electrophilic centers, including the carbonyl carbons of aldehydes, ketones, and esters. numberanalytics.comallen.in These reactions are pivotal in the synthesis of alcohols, carboxylic acids, and other functionalized molecules. numberanalytics.com

Beyond simple bond formation, organometallic compounds are crucial in catalysis. solubilityofthings.comquora.com Transition metals such as palladium, nickel, and iron can be used in conjunction with Grignard reagents to catalyze cross-coupling reactions, enabling the formation of bonds between different types of carbon atoms (e.g., sp², sp³). wikipedia.orgwikipedia.org This has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comquora.com The ability to construct intricate molecular architectures with high efficiency and selectivity makes organometallic chemistry a central pillar of both academic research and industrial chemical production. quora.comacs.org Their use has been instrumental in the total synthesis of numerous natural products. thermofisher.com

Unique Synthetic and Mechanistic Aspects of Naphthyl-Containing Organometallic Species

Naphthyl-containing organometallic species, such as 2-(1-Naphthyl)ethylmagnesium bromide, possess distinct characteristics due to the presence of the bulky and electronically rich naphthalene (B1677914) ring system. The 1-naphthyl group introduces significant steric hindrance around the reactive carbon-magnesium bond. This steric bulk can influence the reagent's reactivity and selectivity in nucleophilic addition reactions, sometimes slowing the reaction rate compared to less hindered Grignard reagents.

From a synthetic standpoint, these reagents are valuable building blocks for introducing the naphthyl moiety into target molecules. smolecule.com The naphthalene core is a structural motif found in various biologically active compounds and materials, making these reagents useful in drug discovery and materials science. For example, they can be used in nucleophilic addition reactions with carbonyl compounds to synthesize naphthyl-substituted secondary and tertiary alcohols.

Mechanistically, the reaction of this compound follows the general pathway for Grignard reagents: a nucleophilic attack on an electrophilic carbon. The polarized C-Mg bond allows the nucleophilic carbon to form a new C-C bond with an electrophile, such as the carbon of a carbonyl group. However, the bulky naphthyl group can dictate the stereochemical outcome of the reaction when chiral centers are involved. Furthermore, the electronic properties of the naphthalene ring can influence the stability of reaction intermediates. Research has also explored the electrochemical properties of these compounds, for instance, in the context of magnesium deposition for potential applications in battery technology.

Research Scope and Objectives for Advanced Studies on this compound

While the fundamental reactivity of this compound is understood within the framework of Grignard chemistry, there remains significant scope for advanced research. Future studies could focus on several key objectives:

Exploration of Novel Synthetic Methodologies: Developing new synthetic methods that leverage the unique steric and electronic properties of the naphthyl group. This could include its use in asymmetric synthesis, where the bulky substituent could act as a chiral auxiliary or directing group to control stereochemistry.

Optimization of Reaction Conditions: Investigating the influence of various solvents, temperatures, and catalysts on the yield and selectivity of reactions involving this reagent. For instance, the use of "turbo-Grignard" reagents or transition metal catalysts could enhance its reactivity and expand its synthetic utility. wikipedia.org

Mechanistic Investigations: Performing detailed mechanistic studies to better understand the role of the naphthyl group in transition states and reaction intermediates. This could involve computational modeling and advanced spectroscopic techniques to elucidate reaction pathways.

Applications in Materials Science and Medicinal Chemistry: Systematically employing this compound in the synthesis of novel functional materials, such as polymers with specific photophysical properties, or in the creation of libraries of bioactive compounds for drug discovery programs. Research has already shown its utility in creating bioactive compounds with potential anti-cancer properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrMg | nih.gov |

| Molecular Weight | 259.42 g/mol | nih.gov |

| IUPAC Name | (2-(naphthalen-1-yl)ethyl)magnesium bromide | sigmaaldrich.com |

| Appearance | Typically handled as a solution | wikipedia.org |

| Solubility | Soluble in ethers like THF and 2-MeTHF | wikipedia.org |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Table 2: Common Reactions of this compound

| Reaction Type | Electrophile | Major Product Type |

| Nucleophilic Addition | Aldehydes, Ketones | Secondary/Tertiary Alcohols |

| Nucleophilic Addition | Esters | Tertiary Alcohols |

| Nucleophilic Addition | Carbon Dioxide | Carboxylic Acids |

| Ring Opening | Epoxides | Alcohols |

| Cross-Coupling | Organic Halides (with catalyst) | Substituted Naphthalenes |

Properties

IUPAC Name |

magnesium;1-ethylnaphthalene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11.BrH.Mg/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEYEANQWPZPFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Naphthyl Ethylmagnesium Bromide

Conventional Preparation Routes from Organic Halides and Magnesium Metal

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. byjus.com The mechanism is understood to be a non-chain radical process involving a single electron transfer (SET). utexas.eduquora.com The process begins with the transfer of an electron from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the 2-(1-naphthyl)ethyl bromide precursor. utexas.edu

This initial step is rate-determining and results in the formation of a radical anion, which subsequently cleaves to form a 2-(1-naphthyl)ethyl radical and a bromide anion. utexas.edu The magnesium, now a radical cation (Mg⁺), quickly combines with the alkyl radical on the metal's surface. The final step involves the combination with the bromide anion to form the complete Grignard reagent, R-Mg-X. The resulting carbon-magnesium bond is highly polarized and covalent, rendering the carbon atom strongly nucleophilic, while the magnesium-halogen bond is predominantly ionic. wikipedia.orgutexas.edu This entire process effectively inverts the polarity of the carbon atom attached to the halogen. libretexts.org

The structure of the alkyl halide precursor is critical for the successful formation of the Grignard reagent. For 2-(1-Naphthyl)ethylmagnesium bromide, the precursor is 2-(1-naphthyl)ethyl bromide. The reactivity of the carbon-halogen bond is a key factor, with the general trend for reactivity being I > Br > Cl > F. libretexts.orgmsu.edu Alkyl bromides are frequently used as they offer a good balance of reactivity and stability, while fluorides are generally unreactive. wikipedia.orgmasterorganicchemistry.com

The bulky 1-naphthyl group is a significant structural feature that influences the reagent's reactivity and solubility. While primary, secondary, and tertiary alkyl halides can all form Grignard reagents, the presence of incompatible functional groups within the precursor molecule will prevent the reaction. msu.edufiveable.me Functional groups that are acidic, such as alcohols or carboxylic acids, will protonate and destroy the Grignard reagent as it forms. msu.edumasterorganicchemistry.com Therefore, the precursor must be free of such groups.

Emerging and Sustainable Preparative Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free or low-solvent technique for the synthesis of organometallic compounds, including Grignard reagents. mathnet.ruyoutube.comvanderbilt.edu This method typically involves the ball-milling of magnesium metal with an organic halide, sometimes with a minimal amount of a coordinating solvent to facilitate the reaction. sciencedaily.comorganic-chemistry.org

The mechanochemical approach offers several advantages over conventional solution-based syntheses. By minimizing or eliminating bulk solvents, it significantly reduces the generation of hazardous waste. sciencedaily.com This technique can also overcome solubility issues, allowing for the preparation of Grignard reagents from organohalides that are poorly soluble in traditional ethereal solvents. sciencedaily.com Furthermore, the process can be conducted in air, simplifying the experimental setup compared to the strict anhydrous and inert atmosphere conditions required for traditional methods. organic-chemistry.org

For the preparation of this compound, a mechanochemical process would involve milling magnesium turnings with 1-(2-bromoethyl)naphthalene (B79205). A small quantity of a solvent like tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME) could be added to initiate the reaction. organic-chemistry.org The continuous grinding action of the ball mill would constantly activate the magnesium surface, facilitating the insertion of magnesium into the carbon-bromine bond.

Table 1: Comparison of Mechanochemical vs. Traditional Grignard Synthesis

| Feature | Mechanochemical Synthesis | Traditional Solution-Phase Synthesis |

| Solvent Usage | Minimal to none sciencedaily.com | Bulk organic solvents (e.g., THF, diethyl ether) beyondbenign.org |

| Atmosphere | Can often be performed in air organic-chemistry.org | Requires strict inert atmosphere (e.g., nitrogen, argon) beyondbenign.org |

| Reaction Initiation | Mechanical activation youtube.comvanderbilt.edu | Often requires chemical or thermal activation |

| Waste Generation | Significantly reduced sciencedaily.com | High volume of solvent waste beyondbenign.org |

| Substrate Scope | Can accommodate poorly soluble halides sciencedaily.com | Limited by substrate solubility in the reaction solvent |

Flow chemistry, or continuous flow processing, has gained significant traction for the synthesis of Grignard reagents due to its enhanced safety, scalability, and process control. researchgate.netvapourtec.comaiche.org In a typical setup, a solution of the organic halide is passed through a heated column packed with magnesium metal. vapourtec.com This method allows for the continuous production of the Grignard reagent, which can then be used immediately in a subsequent reaction. researchgate.netvapourtec.com

The primary advantages of flow chemistry for Grignard synthesis include superior heat transfer and a small reactor volume, which significantly mitigate the risks associated with the highly exothermic nature of the reaction. vapourtec.comaiche.org This enhanced safety profile allows for reactions to be run at higher temperatures and concentrations than are feasible in batch reactors, leading to faster reaction times and increased productivity. nih.gov Continuous processing can also improve the selectivity of the Grignard formation and reduce the formation of byproducts like the Wurtz coupling product. researchgate.netresearchgate.net

For the synthesis of this compound, a solution of 1-(2-bromoethyl)naphthalene in a suitable solvent would be pumped through a packed-bed reactor containing magnesium. The resulting solution of the Grignard reagent could be directly introduced into a second reactor to react with an electrophile, creating a telescoped and highly efficient process. researchgate.netvapourtec.com Research has demonstrated that full conversion of halides can be achieved in a single pass through the reactor, with yields of the Grignard reagent reaching 89-100%. researchgate.netacs.org

The choice of solvent is critical in Grignard reagent formation, and recent efforts have focused on replacing traditional ethereal solvents with greener alternatives. ijarse.comrsc.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF) , a bio-based solvent derived from renewable resources, has emerged as a superior alternative to THF. ijarse.comrsc.org It has been shown to improve reaction yields and simplify work-up procedures due to its partial miscibility with water. ijarse.com For Grignard reactions, 2-MeTHF can lead to better quality reagent formation and has been shown to suppress the formation of the Wurtz coupling byproduct. rsc.org In one comparative study, the assay of a Grignard reagent prepared in 2-MeTHF was 37.21% compared to 29.07% in THF, with an 18% improvement in the final product yield. ijarse.com

Deep Eutectic Solvents (DESs) represent a novel class of green solvents that are mixtures of a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride, and a hydrogen-bond donor, such as glycerol (B35011) or urea. vanderbilt.eduscispace.com These solvents are often biodegradable, non-toxic, and inexpensive. scispace.com While the direct generation of Grignard reagents within a DES has proven challenging, they have been successfully used as the reaction media for the subsequent reaction of a pre-formed Grignard reagent. scispace.com Interestingly, carrying out these reactions in a DES can lead to enhanced reactivity and chemoselectivity, even when performed in air at room temperature. scispace.comnih.gov It is thought that the DES may kinetically activate the Grignard reagent. scispace.comnih.gov

Ionic Liquids (ILs) , which are salts that are liquid at or near room temperature, have also been explored as media for Grignard reactions. rsc.orgacs.orgrsc.org Grignard reagents have been successfully generated in certain ionic liquids, such as n-butylpyridinium tetrafluoroborate. rsc.orgnih.gov The use of ILs can offer advantages in terms of product separation and solvent recycling. acs.org

Table 2: Properties of Green Solvents for Grignard Reactions

| Solvent | Source | Key Advantages | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Improved yield, reduced byproducts, easier work-up | ijarse.comrsc.org |

| Deep Eutectic Solvents (DESs) | Often bio-based components | Green, can enhance reactivity and selectivity in air | scispace.comnih.gov |

| Ionic Liquids (ILs) | Synthetic | Non-volatile, tunable properties, potential for recycling | rsc.orgacs.orgrsc.org |

In-Situ Generation and Utilization Strategies

The in-situ generation of Grignard reagents is a strategy where the reagent is formed in the presence of the electrophile with which it will react. vapourtec.comcolab.ws This approach is particularly advantageous for highly reactive or unstable Grignard reagents, as it minimizes their decomposition by ensuring they are consumed as soon as they are formed. vapourtec.comnih.gov

This strategy can be effectively combined with flow chemistry, where a solution containing both the organic halide and the electrophile is passed through a magnesium-packed column. colab.ws This "one-column" method simplifies the operational procedure, enhances safety by avoiding the handling and storage of the Grignard reagent, and can lead to moderate to good yields of the final product within short residence times. colab.ws

For the synthesis of derivatives from this compound, an in-situ approach would involve mixing 1-(2-bromoethyl)naphthalene with a desired electrophile (e.g., an aldehyde or ketone) and then introducing this mixture to activated magnesium. The Grignard reagent would form and immediately react with the co-present electrophile. This method is particularly beneficial as it can prevent potential side reactions or degradation of the Grignard reagent. vapourtec.comquora.com

Mechanistic Investigations of 2 1 Naphthyl Ethylmagnesium Bromide Reactivity

Nucleophilic Addition Mechanisms to Carbonyl Compoundsbenchchem.comsmolecule.comlibretexts.orgmasterorganicchemistry.comyoutube.com

The primary mode of reaction for 2-(1-Naphthyl)ethylmagnesium bromide with carbonyl compounds is nucleophilic addition. smolecule.com The significant polarity of the carbon-magnesium bond, where the carbon atom attached to magnesium is nucleophilic, dictates this reactivity. This allows the Grignard reagent to readily attack the electrophilic carbon of a carbonyl group. The presence of the bulky 1-naphthyl group can influence the steric environment of the reaction, potentially affecting reaction rates and selectivity.

Detailed Reaction Pathways with Aldehydes and Ketoneslibretexts.orgyoutube.com

The reaction of this compound with aldehydes and ketones proceeds through a well-established nucleophilic addition mechanism. libretexts.orgyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically during an aqueous workup, yields the corresponding alcohol. libretexts.org

The general pathway can be summarized as follows:

Nucleophilic Attack: The 2-(1-naphthyl)ethyl carbanion equivalent attacks the carbonyl carbon, breaking the C=O π bond and forming a new carbon-carbon single bond.

Formation of Tetrahedral Intermediate: This results in a magnesium alkoxide intermediate where the oxygen atom is coordinated to the MgBr cation.

Protonation: Acidic workup protonates the alkoxide to afford the final alcohol product.

The nature of the carbonyl compound determines the class of alcohol produced. Reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols.

Interactive Table: Products of Nucleophilic Addition with this compound

| Carbonyl Substrate | Product Class | Specific Product Example |

| Formaldehyde | Primary Alcohol | 3-(1-Naphthyl)propan-1-ol |

| Acetaldehyde | Secondary Alcohol | 1-(1-Naphthyl)butan-2-ol |

| Acetone (B3395972) | Tertiary Alcohol | 2-Methyl-1-(1-naphthyl)propan-2-ol |

Addition to Esters: Sequential Addition and Control of Selectivityyoutube.com

The reaction of this compound with esters is more complex than with aldehydes or ketones and typically involves a sequential addition. youtube.com The initial nucleophilic addition to the ester carbonyl group forms a tetrahedral intermediate. However, unlike the intermediate formed from an aldehyde or ketone, this intermediate can collapse, expelling the alkoxy group (-OR) as a leaving group to form a ketone.

This newly formed ketone is also reactive towards the Grignard reagent. Consequently, a second equivalent of this compound attacks the ketone, leading to a tertiary alcohol after acidic workup. youtube.com

Controlling the selectivity to obtain the ketone as the major product is challenging. It generally requires careful control of reaction conditions, such as using a limited amount of the Grignard reagent and maintaining low temperatures, to favor the initial addition and minimize the subsequent reaction with the ketone.

Table: Sequential Addition of this compound to an Ester

| Step | Reactants | Intermediate/Product |

| 1 | This compound + Ethyl acetate | Tetrahedral alkoxide intermediate |

| 2 | Tetrahedral alkoxide intermediate | 4-(1-Naphthyl)butan-2-one + Magnesium ethoxy bromide |

| 3 | 4-(1-Naphthyl)butan-2-one + this compound | Tetrahedral alkoxide of tertiary alcohol |

| 4 | Tetrahedral alkoxide of tertiary alcohol + H₃O⁺ | 2-Methyl-1,5-di(1-naphthyl)pentan-2-ol |

Stereochemical Models and Mechanistic Explanations (e.g., Felkin-Anh, Chelation-Control)

When this compound reacts with a chiral aldehyde or ketone containing a stereocenter adjacent to the carbonyl group, the stereochemical outcome of the reaction can often be predicted using established models.

The Felkin-Anh model is widely used to predict the diastereoselectivity of nucleophilic attack on α-chiral carbonyls. This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile, in this case, the 2-(1-naphthyl)ethyl group, then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. The bulky 1-naphthyl group on the Grignard reagent would be expected to significantly influence the steric interactions in the transition state.

Chelation-control can be a dominant factor when the α-substituent on the carbonyl compound is a Lewis basic group (e.g., -OR, -NR₂). In such cases, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the Lewis basic substituent, forming a rigid five- or six-membered chelate ring. This locks the conformation of the substrate, and the nucleophile preferentially attacks from the less hindered face of this chelated intermediate.

Radical and Single-Electron Transfer (SET) Pathwaysnih.govacs.org

While the polar nucleophilic addition is the most common pathway, Grignard reactions can also proceed through radical mechanisms involving single-electron transfer (SET). nih.govacs.org

Conditions Favoring SET Mechanisms with Specific Substratesnih.govacs.org

A single-electron transfer from the Grignard reagent to the carbonyl compound can occur, generating a radical ion pair consisting of the Grignard radical cation and a ketyl radical anion. acs.org Certain conditions and substrates can favor this SET pathway over the two-electron nucleophilic addition.

Factors that promote the SET mechanism include:

Substrate Electronic Properties: Aromatic ketones, such as benzophenone, are more prone to accept an electron to form a stabilized ketyl radical, making the SET pathway more favorable. nih.govacs.org

Steric Hindrance: Increased steric bulk on either the Grignard reagent or the carbonyl substrate can disfavor the direct nucleophilic attack, making the long-range electron transfer a more competitive pathway. The significant steric hindrance imparted by the 1-naphthyl group in this compound could potentially increase the likelihood of an SET mechanism, particularly with hindered ketones.

Solvent: The solvent can influence the stability of the charged intermediates formed during the SET process.

Elucidation of Radical Intermediates and Their Fate

The detection and characterization of radical intermediates in Grignard reactions are often accomplished using techniques such as electron spin resonance (ESR) spectroscopy and radical trapping experiments. The transient nature of these species makes their direct observation challenging.

Once formed, the radical ion pair can undergo several transformations:

Radical Coupling: The organic radical derived from the Grignard reagent can couple with the ketyl radical to form the same alkoxide intermediate as in the polar mechanism.

Disproportionation and Dimerization: The radicals can also undergo other processes, such as disproportionation or dimerization, leading to side products. For instance, the 2-(1-naphthyl)ethyl radical could dimerize to form 1,4-di(1-naphthyl)butane.

Mechanisms of Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a powerful tool for the construction of complex molecular architectures, and this compound serves as a valuable nucleophilic partner in these transformations. The mechanisms of these reactions are heavily influenced by the choice of transition metal catalyst and the ligands coordinated to the metal center.

Transition Metal-Catalyzed Coupling Mechanisms (e.g., Ni, Pd, Fe)

The cross-coupling of Grignard reagents with organic halides, famously known as the Kumada-Corriu coupling, is effectively catalyzed by various transition metals, most notably nickel, palladium, and iron. mdpi.comiupac.org While specific mechanistic studies focusing exclusively on this compound are not extensively documented, the generally accepted catalytic cycles for these metals with analogous Grignard reagents provide a strong framework for understanding its reactivity.

Nickel-Catalyzed Mechanisms:

Nickel catalysts are widely used for Kumada couplings due to their high reactivity and economic advantages. mdpi.com The catalytic cycle for nickel-catalyzed cross-coupling reactions is believed to proceed through a series of elementary steps involving different oxidation states of nickel, typically a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle.

In a commonly proposed Ni(0)/Ni(II) cycle, the active Ni(0) species undergoes oxidative addition to the organic halide (Ar-X) to form a Ni(II) intermediate. This is followed by transmetalation with the Grignard reagent, in this case, this compound, to generate a diorganonickel(II) complex. The final step is reductive elimination, which yields the cross-coupled product and regenerates the Ni(0) catalyst.

However, a growing body of evidence, including spectroscopic and computational studies on similar systems, suggests the involvement of a Ni(I)/Ni(III) catalytic cycle, particularly with certain ligands. mdpi.comdoaj.org In this pathway, a Ni(I) species is the active catalyst. It reacts with the organic halide to form a Ni(III) intermediate, which then undergoes transmetalation with the Grignard reagent followed by reductive elimination to afford the product and regenerate a Ni(I) species. The Grignard reagent itself can also act as a reductant, converting a Ni(II) precatalyst into the catalytically active Ni(I) state. mdpi.comdoaj.org For instance, studies on the coupling of phenylmagnesium bromide have shown that Ni(II) precatalysts are reduced in situ by the Grignard reagent to form the active Ni(I) catalyst. mdpi.comdoaj.org Given the structural and electronic similarities, it is highly probable that this compound participates in a similar mechanistic pathway.

Palladium-Catalyzed Mechanisms:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are renowned for their broad functional group tolerance. chemie-brunschwig.ch While the Suzuki reaction typically involves organoboron reagents, the principles of the catalytic cycle are applicable to other palladium-catalyzed cross-couplings. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. youtube.com

The cycle initiates with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the nucleophilic partner, such as this compound. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired cross-coupled product and regenerate the catalytically active Pd(0) species. youtube.com The efficiency of each step, particularly the reductive elimination, is significantly influenced by the nature of the ligands coordinated to the palladium center.

Iron-Catalyzed Mechanisms:

Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to those using precious metals. iupac.org The mechanisms of iron-catalyzed reactions are often more complex and less universally agreed upon than their nickel and palladium counterparts. However, research suggests that the active catalytic species are often low-valent iron complexes formed in situ.

One proposed mechanism involves the formation of an "ate" complex. The iron precatalyst, typically an iron(II) or iron(III) salt, reacts with the Grignard reagent to form a magnesiate species, for example, [Fe(naphthylethyl)4]Mg. This ate complex is then proposed to react with the organic halide. Alternatively, a catalytic cycle involving Fe(-II)/Fe(0) or Fe(0)/Fe(II) has been suggested. Recent studies on the iron-catalyzed coupling of aryl Grignards with alkyl halides point towards a mechanism involving an Fe(I)-Fe(III) cycle, where the oxidative addition of the halide to an Fe(I) species is the rate-limiting step. nih.gov The exact nature of the catalytically active species and the dominant mechanistic pathway can be highly dependent on the specific reaction conditions, including the solvent and any additives used. iupac.org

Table 1: Illustrative Conditions for Transition Metal-Catalyzed Cross-Coupling with Grignard Reagents This table presents typical conditions for cross-coupling reactions with Grignard reagents analogous to this compound, as specific data for this compound is limited in the literature.

| Catalyst | Ligand | Electrophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| NiCl₂(dppp) | None | Aryl Bromide | THF | 25-66 | 70-95 |

| Pd(OAc)₂ | SPhos | Aryl Chloride | Toluene/H₂O | 80-100 | 85-98 |

| Fe(acac)₃ | TMEDA | Alkyl Bromide | THF/NMP | 0-25 | 60-90 |

Ligand Effects on Coupling Efficiency and Selectivity

Ligands play a pivotal role in transition metal-catalyzed cross-coupling reactions, influencing the catalyst's stability, solubility, and reactivity. The electronic and steric properties of the ligand can be fine-tuned to optimize the efficiency and selectivity of the coupling process.

In the context of palladium- and nickel-catalyzed reactions with Grignard reagents like this compound, phosphine (B1218219) ligands are among the most extensively studied and utilized. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphines (e.g., SPhos, XPhos), have been shown to be particularly effective.

The electron-donating nature of these ligands increases the electron density on the metal center, which facilitates the oxidative addition step, often the rate-determining step of the catalytic cycle. uwindsor.ca The steric bulk of the ligands promotes the formation of coordinatively unsaturated, highly reactive monoligated metal complexes (L₁M⁰), which are believed to be the active species in many cross-coupling reactions. uwindsor.ca This steric hindrance also accelerates the final reductive elimination step, leading to faster catalyst turnover and higher yields.

For nickel-catalyzed Kumada couplings, N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands. Their strong σ-donating ability stabilizes the nickel center and promotes catalytic activity, even with challenging substrates like sterically hindered tertiary alkyl Grignard reagents and aryl chlorides. nih.gov The choice of ligand can also influence the selectivity of the reaction, for instance, by minimizing side reactions such as β-hydride elimination, which can be a competing pathway when using alkyl Grignard reagents with β-hydrogens.

Other Distinct Reaction Mechanisms (e.g., Substitution, Rearrangements)

Beyond cross-coupling reactions, this compound, as a typical Grignard reagent, can participate in a variety of other chemical transformations, primarily driven by the nucleophilic character of the carbon atom bonded to magnesium.

Substitution Reactions:

This compound can act as a potent nucleophile in substitution reactions with various electrophiles. The mechanism of these reactions can be categorized as either Sₙ1 or Sₙ2, depending on the nature of the substrate and the reaction conditions.

In an Sₙ2 (bimolecular nucleophilic substitution) reaction, the nucleophilic attack of the Grignard reagent and the departure of the leaving group occur in a single, concerted step. This mechanism is favored for primary and less sterically hindered secondary substrates. The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center.

In an Sₙ1 (unimolecular nucleophilic substitution) reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored for tertiary and resonance-stabilized secondary substrates that can form stable carbocations. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization).

The bulky 1-naphthyl group in this compound may introduce steric hindrance that could influence the preferred mechanistic pathway and the rate of substitution reactions.

Rearrangement Reactions:

While Grignard reagents are primarily known for their direct addition and substitution reactions, rearrangements can occur under certain conditions, often involving intermediates that can undergo structural reorganization to form a more stable species. For Grignard reagents, rearrangements are less common than for other organometallic compounds but can be observed in specific cases, such as those involving allylic or propargylic systems.

Currently, there is a lack of specific, documented research on the rearrangement reactions of this compound in the chemical literature. However, it is conceivable that under forcing conditions or with specific substrates that could generate a carbocationic intermediate prone to migration (e.g., via a 1,2-hydride or 1,2-alkyl shift), rearrangement products could potentially be formed. Any such rearrangement would be a competing pathway to the desired substitution or addition reaction. Further research would be necessary to explore and characterize any potential rearrangement pathways for this specific Grignard reagent.

Computational and Theoretical Studies of 2 1 Naphthyl Ethylmagnesium Bromide Chemistry

Quantum Chemical Calculations for Reaction Energy Profiles and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are central to mapping the energetic landscape of a chemical reaction. nrel.gov These calculations allow for the optimization of geometries for reactants, products, intermediates, and, crucially, the transition states that connect them.

For the reactions of 2-(1-Naphthyl)ethylmagnesium bromide, such as its nucleophilic addition to a carbonyl compound, DFT calculations would be employed to determine the reaction energy profile. This involves calculating the Gibbs free energy of each species along the reaction coordinate. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), a key predictor of reaction kinetics.

Researchers often use functionals like M06-2X with basis sets such as def2-TZVP, which have shown a favorable balance of computational cost and accuracy for organic and organometallic reactions. nrel.gov The calculations would model the approach of the Grignard reagent to an electrophile (e.g., a ketone), the formation of a four-membered or six-membered ring transition state (depending on the mechanism), and the final alkoxide product. The bulky 1-naphthyl group would be a critical factor in these models, influencing the steric accessibility of the nucleophilic carbon and the geometry of the transition state.

Table 1: Hypothetical Reaction Energy Profile Data for the Addition of this compound to Acetone (B3395972) This table is illustrative, based on typical values for Grignard reactions, as specific data for the title compound is not available.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Acetone | 0.0 |

| Transition State | Four-centered cyclic transition state | +15 to +25 |

| Product | Magnesium alkoxide of 2-methyl-4-(naphthalen-1-yl)butan-2-ol | -20 to -30 |

Molecular Dynamics Simulations for Solvent Effects and Species Equilibria (Schlenk Equilibrium)

The reactivity of a Grignard reagent is profoundly influenced by the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF). Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic interactions. Ab initio MD (AIMD) simulations, in particular, can model the complex solvation shell around the magnesium center and its role in the Schlenk equilibrium. acs.org

The Schlenk equilibrium describes the disproportionation of the Grignard reagent (RMgBr) into a dialkylmagnesium species (R₂Mg) and magnesium bromide (MgBr₂). taylorandfrancis.com

2 RMgBr ⇌ R₂Mg + MgBr₂

MD simulations can reveal how solvent molecules coordinate to the different magnesium species involved in this equilibrium. acs.org For this compound, simulations in a solvent like THF would likely show the magnesium atom being coordinated by two to four THF molecules, depending on the specific species (monomer, dimer, or Schlenk products). acs.org These simulations demonstrate that the solvent is not a passive medium but an active participant, stabilizing certain species and influencing the position of the equilibrium. The dynamic exchange of solvent molecules can facilitate the ligand exchange required for the Schlenk equilibrium to occur. acs.org

Table 2: Species in the Schlenk Equilibrium of this compound in Ethereal Solvent Based on the general Schlenk equilibrium for Grignard reagents. nih.gov

| Formula | Name | Role in Equilibrium |

| C₁₂H₁₃BrMg | This compound | Primary Grignard Reagent |

| (C₁₂H₁₃)₂Mg | Bis(2-(1-naphthyl)ethyl)magnesium | Symmetrical organomagnesium species |

| MgBr₂ | Magnesium Bromide | Magnesium dihalide |

| [(C₁₂H₁₃BrMg)₂] | Dimer of the Grignard reagent | Aggregated form, often with bridging bromine atoms |

Prediction of Reactivity and Selectivity via Electronic Structure Analysis

The electronic structure of this compound dictates its fundamental reactivity. Computational methods can quantify this structure through analysis of atomic charges and molecular orbitals. The carbon-magnesium bond is highly polarized, creating a partial negative charge on the carbon atom, which is the source of its nucleophilicity. smolecule.com

Electronic structure analysis, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can calculate the magnitude of this partial charge. A more negative charge on the ethyl carbon attached to magnesium would suggest higher nucleophilicity. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs) is critical. The Highest Occupied Molecular Orbital (HOMO) of the Grignard reagent is typically localized on the C-Mg bond and represents the nucleophilic character. The energy of the HOMO is a key indicator of reactivity; a higher energy HOMO generally corresponds to a more reactive nucleophile.

Selectivity in reactions involving the bulky this compound would be governed by a combination of electronic and steric factors. The large naphthyl group would sterically hinder the approach to certain electrophilic sites, a factor that can be modeled and quantified by measuring distances and angles in calculated transition state geometries. mdpi.com

Table 3: Illustrative Electronic Properties of this compound from a Hypothetical Calculation This table is for illustrative purposes to show what data electronic structure analysis would provide.

| Parameter | Atom/Orbital | Hypothetical Value | Implication |

| Mulliken Partial Charge | C (alpha to Mg) | -0.4 to -0.6 | High nucleophilicity at this carbon |

| Mulliken Partial Charge | Mg | +0.5 to +0.7 | Highly electropositive center |

| HOMO Energy | N/A | -2.5 to -3.5 eV | Indicator of nucleophilic strength |

| HOMO Localization | C-Mg bond | High | Confirms the C-Mg bond as the primary site of nucleophilic attack |

Elucidation of Active Species in Solution

A significant contribution of computational chemistry is the elucidation of the true active species in a reaction mixture. For Grignard reagents, it is often not the simple monomeric RMgBr that is the most reactive species. The Schlenk equilibrium generates R₂Mg and MgBr₂, and computational studies on simpler systems have shown that the dialkylmagnesium (R₂Mg) can be a more potent nucleophile than the parent Grignard reagent (RMgBr). pku.edu.cn

For this compound, computational studies would compare the activation energies for its reaction via the different species present in solution (RMgBr, R₂Mg, and various aggregates). By calculating the reaction energy profiles for each potential pathway, chemists can determine which species is likely to be the dominant reactant under a given set of conditions. pku.edu.cn These studies often show that the reaction mechanism can be dependent on the solvent and the concentration of the reagent, as these factors shift the position of the Schlenk equilibrium. acs.org The identity of the active species is crucial for accurately predicting reaction outcomes and optimizing experimental conditions.

Applications of 2 1 Naphthyl Ethylmagnesium Bromide in Complex Organic Synthesis

Stereoselective Construction of Chiral Naphthyl-Containing Scaffolds

The synthesis of molecules with specific three-dimensional arrangements (stereochemistry) is a cornerstone of modern organic chemistry. Grignard reagents such as 2-(1-Naphthyl)ethylmagnesium bromide are instrumental in creating chiral scaffolds that feature a naphthyl group.

The most fundamental reaction of Grignard reagents is the nucleophilic addition to the electrophilic carbon of a carbonyl group (C=O) in aldehydes and ketones, or an imine group (C=N). masterorganicchemistry.com This reaction transforms the planar, sp²-hybridized carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.com When the resulting product is chiral, achieving a preference for one enantiomer over the other is known as asymmetric synthesis.

The reaction of this compound with a prochiral carbonyl or imine substrate can lead to a mixture of enantiomers. To achieve asymmetry, the reaction is typically conducted in the presence of a chiral ligand or auxiliary that complexes with the magnesium atom, thereby creating a chiral environment that directs the nucleophilic attack to one face of the electrophile. While the principle is well-established, specific, high-yielding asymmetric additions using this compound require carefully optimized chiral directing groups.

Table 1: General Nucleophilic Addition Reactions

| Substrate Type | Electrophile | Reagent | Product Type (after workup) |

|---|---|---|---|

| Aldehyde | R-CHO | This compound | Secondary Alcohol |

| Ketone | R-CO-R' | This compound | Tertiary Alcohol |

| Imine | R-CH=N-R' | This compound | Secondary Amine |

This table illustrates the general reaction types for Grignard reagents like this compound. guidechem.com

When a reaction can produce multiple stereoisomers that are not mirror images (diastereomers), controlling the pathway to favor one specific isomer is known as diastereoselective control. dntb.gov.ua In Grignard additions, this is often achieved through substrate control, where an existing stereocenter in the electrophile influences the direction of the incoming nucleophile.

A notable example of this principle is the 1,2-addition of Grignard reagents to β-hydroxy ketones. nih.gov The reaction proceeds through a magnesium chelate intermediate, where the magnesium atom coordinates to both the carbonyl oxygen and the hydroxyl oxygen. This rigid, cyclic intermediate directs the Grignard reagent to attack from the less sterically hindered face, resulting in high diastereoselectivity. nih.gov Research has shown a remarkable "halide effect," where alkylmagnesium iodides often provide significantly higher selectivity for the syn-1,3-diol product compared to the corresponding bromides or chlorides. nih.gov This effect is attributed to the electronic properties of the intermediate magnesium chelate. nih.gov This principle of chelation-controlled addition is a powerful strategy for achieving diastereoselectivity in reactions involving this compound.

Table 2: Factors Influencing Diastereoselectivity in Grignard Additions

| Influencing Factor | Mechanism / Principle | Expected Outcome |

|---|---|---|

| Substrate-Chelation Control | Formation of a cyclic magnesium chelate with a nearby functional group (e.g., -OH, -OR). | Rigid transition state leads to predictable attack from the least hindered face. nih.gov |

| Felkin-Anh Model | Steric model for additions to chiral aldehydes and ketones without a chelating group. | The nucleophile attacks preferentially past the smallest substituent adjacent to the carbonyl. youtube.com |

| Grignard Reagent Halide | The halide (I, Br, Cl) alters the Lewis acidity and aggregation state of the reagent. | Can tune the electronic properties of the transition state, affecting stereoselectivity. nih.gov |

| Solvent | Coordinating solvents like THF stabilize the Grignard reagent. | Can influence the Schlenk equilibrium and the reactivity of the organometallic species. |

Synthesis of Naphthyl-Substituted Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and natural products. This compound is a key reagent for synthesizing such structures bearing a naphthyl substituent. The general strategy involves a nucleophilic addition reaction to introduce the naphthylethyl side chain, which is then followed by an intramolecular cyclization step to form the heterocyclic ring.

For instance, the addition of the Grignard reagent to a substrate containing a nitrile (C≡N) group can form an intermediate imine after workup, which can then be elaborated and cyclized. Similarly, reactions with appropriately functionalized esters or acid chlorides can yield ketone intermediates that are precursors for the synthesis of various heterocycles like pyridines, pyrazoles, or oxazoles through condensation reactions with suitable binucleophiles.

Regioselective Functionalization of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are foundational structures in materials science. nih.gov The ability to functionalize them at a specific position (regioselectively) is crucial for tuning their electronic and physical properties. nih.govresearchgate.net While methods like regioselective sulfoniumization have been developed for certain PAHs, the direct C–H functionalization with a Grignard reagent is often challenging due to the low reactivity of C–H bonds. nih.gov

More commonly, the functionalization of a PAH with a group like 2-(1-naphthyl)ethyl would proceed by first converting the PAH into a more reactive electrophile (e.g., by halogenation) and then performing a cross-coupling reaction. Alternatively, a halogenated PAH can undergo a halogen-metal exchange to create a new Grignard reagent, which can then be coupled. uni-muenchen.deresearchgate.net A Rh(III)-catalyzed system, for example, has been shown to achieve regioselective functionalization of naphthylcarbamates via C-H activation, though this represents a different mechanistic pathway than a classical Grignard reaction. nih.gov

Formation of Key Intermediates for Complex Molecule Synthesis

In multi-step syntheses, the products of early reactions serve as crucial intermediates for subsequent transformations. This compound is an excellent tool for creating such key intermediates. smolecule.com By reacting it with simple electrophiles like aldehydes, epoxides, or esters, it efficiently introduces the 1-naphthyl group attached to an ethyl spacer.

For example, the reaction with an aldehyde produces a secondary alcohol. This alcohol is a versatile intermediate; it can be oxidized to a ketone, used in a substitution reaction to introduce a different functional group, or serve as a directing group for subsequent reactions on the aromatic ring. This ability to transform a simple starting material into a more complex, functionalized molecule makes this compound a strategic reagent in synthetic planning. smolecule.com

Strategic Incorporation into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. chemicalpapers.comrug.nl This strategy is prized for its atom economy and ability to rapidly build molecular complexity. rug.nl

Grignard reagents can be strategically employed in MCRs, typically acting as the first nucleophile in a reaction cascade. For example, a Grignard reagent could add to an aldehyde, with the resulting magnesium alkoxide intermediate being trapped in situ by another electrophile. While specific examples detailing the use of this compound in well-established MCRs are not prevalent in the literature, its fundamental reactivity makes it a suitable candidate for designing new MCRs aimed at producing complex naphthyl-containing molecules. An efficient synthesis of naphtho[1,2-f] smolecule.comnih.govoxazepine scaffolds, for example, has been developed using a consecutive Betti/Bargellini multicomponent reaction strategy, highlighting the power of MCRs in generating complex naphthyl-based systems. chemicalpapers.com

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation Involving 2 1 Naphthyl Ethylmagnesium Bromide

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediates (e.g., IR, NMR)

In-situ (in the reaction mixture) spectroscopic monitoring is a powerful tool for gaining deep insights into reaction kinetics, identifying transient intermediates, and understanding reaction mechanisms without the need for sample extraction.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is highly effective for monitoring the progress of Grignard reagent formation and subsequent reactions. researchgate.netstk-online.ch For the synthesis of 2-(1-Naphthyl)ethylmagnesium bromide from 2-(1-naphthyl)ethyl bromide, the consumption of the starting halide can be tracked by the decrease in the intensity of its characteristic C-Br vibrational band. Concurrently, the formation of the Grignard reagent can be observed, although the direct observation of the C-Mg bond is challenging in the mid-infrared region. However, changes in the spectral fingerprint of the aromatic naphthyl group can indicate the formation of the organometagnesium species.

During a subsequent reaction, for instance, with a ketone, in-situ FTIR can monitor the disappearance of the ketone's carbonyl (C=O) stretching band and the appearance of new bands corresponding to the magnesium alkoxide intermediate. nih.gov This real-time tracking provides valuable kinetic data and can help optimize reaction conditions by ensuring complete consumption of reactants and identifying the reaction endpoint. mt.commdpi.com

Illustrative In-Situ FTIR Data for the Reaction with Acetone (B3395972)

| Species | Characteristic IR Band (cm⁻¹) | Observation During Reaction |

|---|---|---|

| 2-(1-Naphthyl)ethyl bromide (Reactant) | ~550-650 | Decreases as Grignard reagent forms |

| Acetone (Reactant) | ~1715 | Decreases upon addition of the Grignard reagent |

| Magnesium Alkoxide (Intermediate) | ~1050-1150 (C-O stretch) | Appears as acetone is consumed |

| Tertiary Alcohol (Product after workup) | ~3200-3600 (broad O-H stretch) | Appears after acidic workup |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While in-situ NMR of Grignard reactions can be complex due to the presence of multiple species in equilibrium and paramagnetic effects, it offers unparalleled structural information. harvard.edu The formation of this compound can be confirmed by quenching an aliquot of the reaction mixture with D₂O and analyzing the resulting deuterated product by ¹H NMR to quantify the active reagent.

For mechanistic studies, techniques like variable-temperature NMR can provide insights into the dynamics of the Schlenk equilibrium, which governs the distribution of RMgBr, R₂Mg, and MgBr₂ species in solution. wikipedia.orgbethunecollege.ac.in The chemical shifts of the protons on the ethyl chain adjacent to the magnesium atom are particularly sensitive to the chemical environment and can be used to distinguish between different organomagnesium species. Observing these species and their interconversion provides critical information about which species is the most reactive in a given transformation. harvard.eduacs.org

Mass Spectrometry for Pathway Inference and Product Identification

Mass spectrometry (MS) is an indispensable tool for identifying the products of a reaction, including any side products, which can provide crucial clues about the reaction mechanism. For sterically hindered Grignard reagents like this compound, alternative reaction pathways, such as single-electron transfer (SET) or reduction, may compete with the desired nucleophilic addition. organic-chemistry.org

After a reaction is complete and has been worked up, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify all the components of the product mixture. For example, in the reaction with a ketone, besides the expected tertiary alcohol, MS could identify products of enolization (leading to recovery of the starting ketone) or reduction of the ketone. The presence of such byproducts would suggest that the bulky Grignard reagent is acting as a base or a reducing agent, respectively, in addition to its role as a nucleophile. organic-chemistry.org

Potential Products in the Reaction with a Generic Ketone (R₂C=O) and Their Mass Spectrometric Identification

| Potential Product | Formation Pathway | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Tertiary Alcohol | Nucleophilic Addition | Calculated based on R groups |

| Starting Ketone (R₂C=O) | Enolization by Grignard as a base | Calculated based on R groups |

| Secondary Alcohol (R₂CHOH) | Reduction by Grignard reagent | Calculated based on R groups |

| Dimerized Product (from Grignard) | Wurtz-type coupling | Calculated based on Grignard structure |

Crystallographic Analysis of Organomagnesium Complexes in Solution (if applicable to reactivity)

The reactivity of a Grignard reagent is intimately linked to its structure in solution. Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium dihalide (MgX₂). wikipedia.orgacs.org These species can exist as monomers, dimers, or larger aggregates, often coordinated with solvent molecules. bethunecollege.ac.inacs.org

While obtaining crystals directly from a reaction mixture for X-ray crystallographic analysis is challenging, the isolation and structural characterization of key organomagnesium species can provide invaluable information. For example, the crystal structure of phenylmagnesium bromide dietherate has been determined, confirming a tetrahedral coordination at the magnesium center. harvard.edu For a bulky reagent like this compound, the steric hindrance of the naphthyl group likely influences the position of the Schlenk equilibrium and the degree of aggregation. acs.org

Species Potentially Present in a Solution of this compound (R = 2-(1-Naphthyl)ethyl)

| Species | Formula | Potential Role in Reactivity |

|---|---|---|

| Monomeric Grignard | RMgBr(Solvent)ₓ | Likely a primary nucleophilic species |

| Diorganomagnesium | R₂Mg(Solvent)ₓ | Can be a more potent nucleophile |

| Magnesium Bromide | MgBr₂(Solvent)ₓ | Acts as a Lewis acid, can coordinate to carbonyls |

| Dimeric Grignard | [RMgBr(Solvent)]₂ | May be less reactive due to bridging halides |

Emerging Research Directions and Future Prospects for 2 1 Naphthyl Ethylmagnesium Bromide Chemistry

Development of Novel Catalytic Systems Utilizing 2-(1-Naphthyl)ethylmagnesium bromide

The integration of this compound into advanced catalytic cycles, particularly transition-metal catalyzed cross-coupling reactions, represents a significant frontier in research. While Grignard reagents are classically known for their addition to carbonyls, their role as nucleophiles in cross-coupling reactions offers a powerful method for forming carbon-carbon bonds. mt.com Research is moving towards using catalysts based on earth-abundant and less toxic metals like iron, in addition to traditional palladium and nickel systems. researchgate.net

Future applications will likely focus on developing highly selective catalytic systems that can leverage the specific properties of the 2-(1-Naphthyl)ethyl group. This includes Kumada, Negishi, and Suzuki-Miyaura-type couplings where this Grignard reagent can be used to introduce the bulky naphthyl-ethyl moiety onto various aromatic and heterocyclic scaffolds. ncl.ac.uk The development of designer ligands that can control the reactivity and selectivity of these reactions is a key area of investigation, aiming to create complex biaryl compounds that are precursors to advanced materials or pharmaceuticals. ncl.ac.uknih.gov Iron-catalyzed cross-coupling reactions are particularly promising for their environmental and economic benefits, and adapting these systems for use with sterically demanding Grignard reagents like this compound is an active area of research. researchgate.net

| Catalytic System | Potential Electrophile Partner | Potential Product Class | Research Focus |

|---|---|---|---|

| Palladium/Phosphine (B1218219) Ligand | Aryl Halides, Triflates | Substituted Biaryls, Polyaromatic Hydrocarbons | High efficiency and functional group tolerance. ncl.ac.uk |

| Nickel/Phosphine Ligand | Aryl Chlorides, Fluoroazines | Heteroaromatic Compounds | Cost-effectiveness and reactivity with less reactive halides. nih.gov |

| Iron/Amine or Urea Ligand | Aryl Chlorides, Tosylates | Alkyl-Aryl Coupled Products | Sustainability, low toxicity, and cost-efficiency. researchgate.net |

| Cerium (III) Chloride Additive | α,β-Unsaturated Ketones | 1,2-Addition Products (Alcohols) | Enhanced selectivity for 1,2-addition over conjugate addition. wikipedia.org |

Exploration of Bio-Inspired and Biomimetic Synthetic Pathways

Biomimetic synthesis, which seeks to emulate nature's strategies for constructing complex molecules, offers a paradigm for developing highly efficient and elegant synthetic routes. nih.gov While direct enzymatic reactions involving Grignard reagents are not feasible due to their reactivity with water, the principles of biomimicry can inspire novel synthetic strategies. beyondbenign.org The future in this area involves using this compound in reaction cascades that mimic enzymatic cyclizations and rearrangements. wikipedia.org

Researchers are exploring how the unique steric and electronic profile of the naphthyl group can direct complex transformations, such as intramolecular cyclizations, to build polycyclic frameworks reminiscent of natural products like alkaloids or steroids. wikipedia.org This approach aims to achieve multiple bond formations in a single step, drastically increasing synthetic efficiency. wikipedia.org The goal is to design synthetic sequences that, while not using enzymes, parallel the logic of a biosynthetic pathway to access complex molecular architectures that would be difficult to obtain through traditional linear synthesis. nih.gov

Integration into Automation and High-Throughput Screening Methodologies

The inherent hazards and sensitivity of Grignard reagents make their synthesis and use prime candidates for automation and continuous flow chemistry. gordon.edumt.com Integrating this compound into automated systems is a key direction for enhancing safety, reproducibility, and scalability. mt.com Flow chemistry, where reagents are pumped through a microreactor, allows for precise control over reaction parameters like temperature and mixing, while minimizing the volume of the hazardous reagent present at any one time. nih.govamt.uk

This technology enables the on-demand synthesis of this compound, which can then be directly channeled into subsequent reactions. Furthermore, automation is crucial for high-throughput screening (HTS), where hundreds or thousands of reactions are performed to rapidly optimize reaction conditions or to synthesize large libraries of compounds for drug discovery. ugent.bedispendix.com By combining automated flow synthesis with HTS, researchers can efficiently explore the reactivity of this compound with a vast array of substrates, accelerating the discovery of new materials and bioactive molecules. rsc.orgsptlabtech.com

| Parameter | Benefit of Automation/Flow Chemistry | Relevance to this compound |

|---|---|---|

| Safety | Minimizes the volume of reactive material, reducing risks of exothermic events and accidents. gordon.edumt.com | Safer handling of the highly reactive and air/moisture-sensitive Grignard reagent. smolecule.com |

| Reproducibility | Precise, computer-controlled addition of reagents and temperature control reduces human error and variability. sptlabtech.com | Consistent quality and concentration of the reagent, leading to more reliable reaction yields. |

| Efficiency | Faster reaction times due to superior heat and mass transfer; enables rapid optimization. mt.comnih.gov | Accelerated synthesis of naphthyl-containing compounds and rapid identification of optimal reaction conditions. |

| High-Throughput Screening (HTS) | Enables the rapid, parallel synthesis of compound libraries for screening purposes. ugent.bedispendix.com | Facilitates the discovery of new derivatives with potential applications in medicinal chemistry or materials science. nih.gov |

Advances in Green Chemistry Principles for Grignard Reagent Handling and Application

The principles of green chemistry are increasingly guiding the evolution of synthetic methodologies, and their application to Grignard reactions is a critical area of future research. epa.gov For this compound, this involves innovations in solvent choice, energy efficiency, and waste reduction. sigmaaldrich.com

A significant advance is the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks and often provides superior reactivity and selectivity in Grignard reactions compared to traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF). gordon.edusigmaaldrich.com Furthermore, the move towards catalytic reactions (as discussed in 8.1) is a core tenet of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. sigmaaldrich.comacs.org

| Green Chemistry Principle | Application to this compound Chemistry | Impact |

|---|---|---|

| Safer Solvents and Auxiliaries | Use of 2-methyltetrahydrofuran (2-MeTHF) instead of traditional ethers. gordon.edu | Reduced environmental impact, potential for renewable sourcing, and improved reaction performance. gordon.edu |

| Catalysis | Employing catalytic amounts of transition metals for cross-coupling instead of stoichiometric reagents. epa.gov | Higher atom economy, reduced metal waste, and generation of fewer byproducts. acs.org |

| Design for Energy Efficiency | Utilizing flow reactors for better heat transfer, enabling reactions at or near ambient temperatures. mt.comsigmaaldrich.com | Lower energy consumption and reduced costs for heating or cooling. gordon.edu |

| Inherently Safer Chemistry for Accident Prevention | Adopting continuous flow processing to minimize the amount of reagent present at any time. gordon.edu | Drastically reduces the potential for explosions, fires, and accidental releases. mt.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1-Naphthyl)ethylmagnesium bromide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves reacting 2-(1-naphthyl)ethyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (e.g., nitrogen or argon). Key parameters include:

- Magnesium activation : Pre-treatment of magnesium with iodine or mechanical stirring to remove oxide layers .

- Solvent choice : THF enhances reactivity due to its stronger coordination with magnesium compared to ethers .

- Temperature control : Initiation at room temperature, followed by gentle heating to sustain reflux without decomposition.

- Monitoring : Reaction progress can be tracked via gas evolution (H₂) or quenching aliquots with deuterated solvents for NMR analysis .

Q. What are the primary applications of this compound in organic synthesis?

- Nucleophilic alkylation : Forms C–C bonds with carbonyl compounds (e.g., ketones, esters) to generate secondary or tertiary alcohols .

- Cross-coupling reactions : Participates in Kumada couplings with transition-metal catalysts (e.g., Ni or Pd) to synthesize biaryl or styrene derivatives .

- Deprotonation agent : Acts as a strong base for deprotonating alkynes or acidic protons in heterocycles .

Advanced Research Questions

Q. How can conflicting data on reaction yields with this compound be resolved?

- Root causes : Discrepancies often arise from:

- Impurities in starting materials : Trace moisture or halides (e.g., MgBr₂) inhibit Grignard formation. Purity of 2-(1-naphthyl)ethyl bromide should be verified via GC-MS or NMR .

- Solvent degradation : Aged THF (containing peroxides) or improper storage of ethers leads to byproducts. Distillation over sodium/benzophenone is recommended .

- Inert atmosphere breaches : Even minor oxygen exposure deactivates the reagent. Use Schlenk techniques or gloveboxes for sensitive steps .

Q. What strategies optimize the stability of this compound in long-term storage?

- Stabilization methods :

- Low-temperature storage : Maintain at –20°C in sealed, argon-flasked containers to slow degradation .

- Additives : Introduce stabilizing ligands like TMEDA (tetramethylethylenediamine) to chelate magnesium, reducing aggregation .

- Concentration control : Store as dilute solutions (≤1 M) in THF to minimize side reactions .

- Quality assessment : Titrate stored solutions against diphenylacetic acid to determine active reagent concentration before use .

Q. How does steric hindrance from the naphthyl group influence reactivity in cross-coupling reactions?

- Mechanistic insights :

- Reduced nucleophilicity : The bulky 1-naphthyl group slows transmetalation steps in Kumada couplings, requiring elevated temperatures (80–100°C) .

- Substrate compatibility : Preferential reactivity with electron-deficient aryl halides (e.g., 4-bromobenzonitrile) over electron-rich partners due to steric clashes .

Analytical and Safety Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify alkyl-magnesium bonds (δ ~1–3 ppm for Mg–CH₂) and naphthyl aromatic signals .

- ³¹P NMR : Useful for tracking ligand exchange in catalytic systems .

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation :

- Pyrophoric risks : Use flame-resistant lab coats and face shields; quench residues with isopropanol/water mixtures .

- Ventilation : Perform reactions in fume hoods with blast shields to manage exothermic events .

- Spill response : Smother spills with dry sand or specialized absorbents (e.g., ChemSorb™), avoiding water to prevent ignition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.